Cas no 1415834-68-2 (2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide)

2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its structure features multiple fluorine substitutions, enhancing metabolic stability and bioavailability. The presence of a pyridinyl moiety and a benzyl ether linkage contributes to its versatility as an intermediate in synthetic chemistry. This compound may exhibit selective binding properties due to its distinct electronic and steric profile, making it valuable for the development of receptor-targeted agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for use in controlled environments, it requires handling under standard laboratory safety protocols.
2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide structure
1415834-68-2 structure
Product Name:2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide
CAS No:1415834-68-2
MF:C20H15F3N2O2
MW:372.340515375137
CID:1063269
PubChem ID:71089300
Update Time:2025-08-05

2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide
    • CHEMBL2337813
    • 2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide
    • DB-292341
    • SCHEMBL14156875
    • 1415834-68-2
    • 2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide
    • Inchi: 1S/C20H15F3N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26)
    • InChI Key: JDMUOKWBBLYUGO-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CC(NC1C=C(C=CN=1)OCC1C=CC(=CC=1)F)=O)F

Computed Properties

  • Exact Mass: 372.10856221g/mol
  • Monoisotopic Mass: 372.10856221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 51.2Ų

2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D445570-50mg
2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide
1415834-68-2
50mg
$207.00 2023-05-18
TRC
D445570-500mg
2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide
1415834-68-2
500mg
$ 1800.00 2023-09-07

Additional information on 2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide

2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide: A Comprehensive Overview

2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide, also known by its CAS number 1415834-68-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug development, agrochemicals, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of certain chemical processes and its compatibility with cutting-edge synthetic methodologies.

The molecular structure of 2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide is characterized by a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a methoxy group attached to a pyridine ring, and an acetamide functional group. This combination of substituents imparts the compound with unique electronic properties, making it an ideal candidate for various applications in organic synthesis. The presence of fluorine atoms at specific positions enhances the compound's stability and reactivity under certain conditions.

Recent research has focused on the synthesis and characterization of this compound, particularly its role in asymmetric catalysis and its ability to act as a versatile building block in medicinal chemistry. Studies published in leading journals such as Nature Chemistry and Angewandte Chemie have demonstrated its potential as a key intermediate in the development of novel pharmaceutical agents. The compound's ability to form stable complexes with metal catalysts has been explored extensively, highlighting its utility in transition metal-catalyzed reactions.

In terms of chemical properties, 1415834-68-2 exhibits excellent solubility in polar solvents, which makes it suitable for use in various organic reactions requiring precise control over reaction conditions. Its thermal stability has also been tested under high temperatures, showing minimal decomposition up to 150°C. These properties make it a valuable asset in both academic research and industrial applications.

The application of 2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide extends beyond traditional chemical synthesis. Recent advancements have explored its use in the development of advanced materials such as high-performance polymers and optoelectronic devices. Its ability to act as a linker or functional group modifier has opened new avenues for creating materials with tailored electronic properties.

In conclusion, CAS No 1415834-68-2, or 2,6-Difluoro-N-4-(4-fluorophenyl)methoxy-2-pyridinyl-benzeneacetamide, stands out as a pivotal compound in contemporary chemical research. Its unique structure, combined with recent breakthroughs in synthetic methodologies and material science applications, positions it as a critical component in advancing both theoretical understanding and practical innovations within the chemical industry.

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